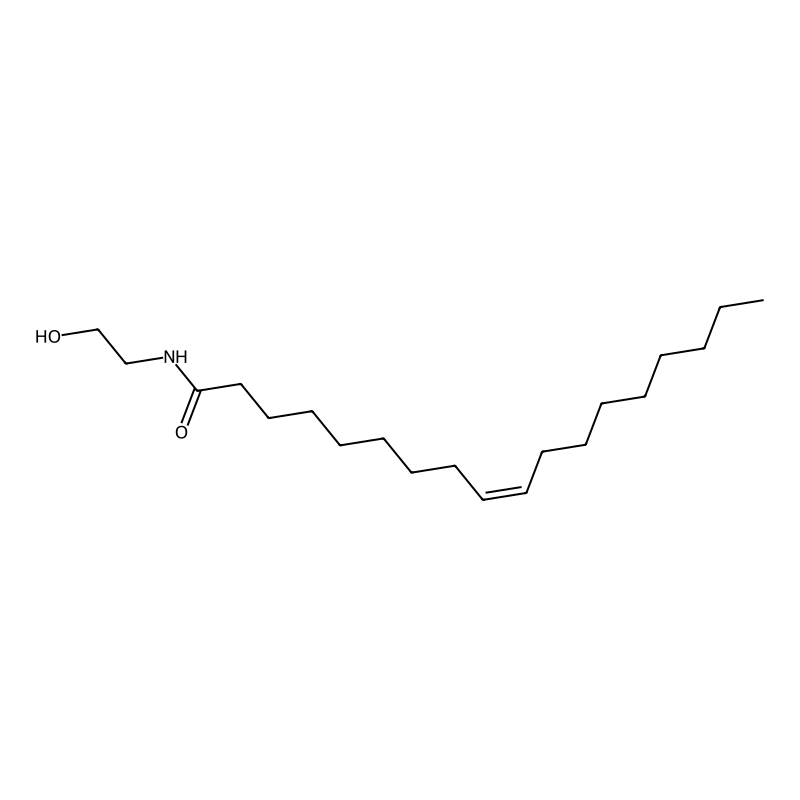n-Oleoylethanolamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Endogenous Lipid Mediator:
N-Oleoylethanolamine, also known as oleoylethanolamide (OEA), is a naturally occurring fatty acid ethanolamide []. It is synthesized in various tissues, including the small intestine, adipose tissue, neurons, and astrocytes []. OEA functions as an endogenous lipid mediator, meaning it's a signaling molecule produced within the body that regulates various biological processes [].
Role in Food Intake and Body Weight:
One of the most studied roles of OEA is its involvement in regulating food intake and body weight. Studies have shown that OEA acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α) [, ]. PPAR-α is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. OEA binding to PPAR-α leads to increased satiety (feeling full) and decreased food intake, ultimately promoting weight management [, ].
Additional Research Areas:
Beyond its role in regulating food intake and body weight, OEA is being investigated for its potential involvement in various other physiological processes. These include:
- Inflammation: OEA exhibits anti-inflammatory properties and has been shown to modulate immune responses [].
- Pain perception: OEA may play a role in pain modulation by interacting with the endocannabinoid system [].
- Neurological function: OEA is present in the nervous system and may be involved in learning, memory, and neuroprotection [].
N-Oleoylethanolamine, also known as oleoylethanolamide, is a member of the N-acylethanolamine family, which are lipid mediators characterized by an acyl group linked to the nitrogen atom of ethanolamine. This compound has garnered significant interest due to its role in various biological processes, particularly in the regulation of appetite and energy homeostasis. Structurally, it consists of a long-chain fatty acid (oleic acid) attached to ethanolamine, with the chemical formula and a molecular weight of approximately 325.53 g/mol .
- OEA is believed to activate peroxisome proliferator-activated receptor alpha (PPAR-α) []. PPAR-α plays a role in regulating fat metabolism and energy expenditure [].
- OEA may also interact with other receptors, including GPR119, influencing appetite and gut hormone secretion [].
- More research is needed to fully understand the mechanism of OEA's action.
- No significant safety concerns regarding OEA have been reported in scientific literature. However, as with any compound, caution is advised when handling it in a laboratory setting.
N-Oleoylethanolamine is synthesized from phosphatidylethanolamine through a two-step enzymatic process. Initially, an N-acyl transferase catalyzes the transfer of an oleoyl group from phosphatidylcholine to ethanolamine, forming N-acylphosphatidylethanolamine. This intermediate is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D to yield N-oleoylethanolamine and phosphatidic acid .
In addition to its synthesis, N-oleoylethanolamine can undergo various
N-Oleoylethanolamine exhibits several biological activities that influence physiological processes. It acts primarily as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism and energy balance. This action promotes lipolysis and has implications for weight management and metabolic health .
Moreover, N-oleoylethanolamine has been shown to inhibit ceramidase activity, thereby blocking the sphingolipid signaling pathway. This inhibition affects intracellular calcium concentrations and may contribute to its anti-inflammatory properties . Notably, while structurally similar to anandamide (an endocannabinoid), N-oleoylethanolamine does not activate cannabinoid receptors but instead interacts with G protein-coupled receptors such as GPR119 .
The synthesis of N-oleoylethanolamine can be achieved through several methods:
- Enzymatic Synthesis: Utilizing lipases or N-acyltransferases to facilitate the acylation of ethanolamine with oleic acid or oleoyl derivatives.
- Chemical Synthesis: Involves direct reaction between oleic acid derivatives and ethanolamine under controlled conditions.
- Extraction from Biological Sources: Isolation from tissues where it naturally occurs, although this method may be less efficient than synthetic approaches.
Recent advancements have optimized these synthesis routes for better yield and purity, making it feasible for large-scale production .
N-Oleoylethanolamine has several applications across various fields:
- Pharmaceuticals: Investigated for its potential in treating obesity and metabolic disorders due to its appetite-regulating properties.
- Nutraceuticals: Used in dietary supplements aimed at weight management and enhancing metabolic health.
- Research: A subject of studies focusing on lipid signaling pathways and their implications in diseases such as diabetes and cardiovascular conditions.
Research indicates that N-oleoylethanolamine interacts with multiple biological pathways:
- PPAR-α Activation: Enhances fatty acid oxidation and reduces lipid accumulation.
- GPR119 Agonism: Suggests potential roles in glucose homeostasis and insulin sensitivity.
- Sphingolipid Pathway Modulation: Influences inflammatory responses by inhibiting ceramidase activity.
These interactions highlight its multifaceted role in metabolism and inflammation .
N-Oleoylethanolamine shares structural similarities with other compounds in the N-acylethanolamines family. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| N-Palmitoylethanolamine | Similar backbone | Anti-inflammatory | Stronger effects on pain relief |
| N-Stearoylethanolamine | Similar backbone | Anti-inflammatory | Longer chain fatty acid |
| N-Arachidonoylethanolamine | Similar backbone | Endocannabinoid activity | Activates cannabinoid receptors |
| N-Linoleoylethanolamine | Similar backbone | Lipid signaling | Polyunsaturated fatty acid |
N-Oleoylethanolamine is unique due to its specific action on PPAR-α without activating cannabinoid receptors, distinguishing it from other members of the family that may interact with these pathways differently .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
GHS Hazard Statements
H315 (96.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (32.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Mechanism of Action
Pictograms


Corrosive;Irritant
Other CAS
68511-29-5
Wikipedia
Use Classification
General Manufacturing Information
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)-: ACTIVE








